2,4-Diphenylpyridine

Übersicht

Beschreibung

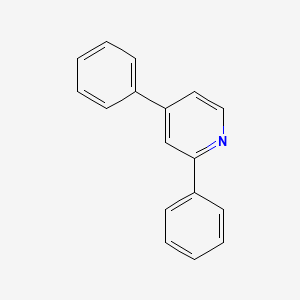

2,4-Diphenylpyridine is an organic compound with the molecular formula C17H13N It is a derivative of pyridine, where two phenyl groups are attached at the 2 and 4 positions of the pyridine ring

Wirkmechanismus

Target of Action

Similar compounds such as n2,n4-diphenylpyrimidine-2,4-diamine have been studied as potential kinase-targeted antimalarials . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

It’s worth noting that similar compounds like n2,n4-diphenylpyrimidine-2,4-diamine have been shown to inhibit kinases, which play a crucial role in cellular signaling . By inhibiting these enzymes, these compounds can disrupt the normal functioning of cells, potentially leading to various effects such as the inhibition of cell growth or induction of cell death .

Biochemical Pathways

For instance, they occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), essential coenzymes in numerous biochemical reactions .

Pharmacokinetics

The pharmacokinetic properties of 2,4-Diphenylpyridine indicate that it has high gastrointestinal absorption and is BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound has a logD7.4 of 2.73, indicating its lipophilicity, which can influence its absorption and distribution within the body . Its solubility is moderately low, which could affect its bioavailability .

Result of Action

Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to effects such as the inhibition of cell growth or induction of cell death .

Biochemische Analyse

Biochemical Properties

2,4-Diphenylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2D6 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of drugs and other substances, potentially leading to changes in their efficacy and toxicity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the phosphorylation of proteins involved in the EGFR and m-TOR signaling pathways . These pathways are critical for cell growth, proliferation, and survival. By modulating these pathways, this compound can impact cell function and behavior, potentially leading to changes in cell cycle progression and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of EGFR and EGFR kinase, leading to the downregulation of protein phosphorylation in the EGFR and m-TOR signaling pathways . This inhibition can result in cell cycle arrest at the G2/M phase and promote apoptosis by regulating the expression of cleaved caspase-3. Additionally, this compound’s interaction with cytochrome P450 enzymes alters their activity, affecting the metabolism of various substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of signaling pathways. At higher doses, this compound can lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to changes in metabolic flux and metabolite levels . The compound’s inhibition of CYP1A2, CYP2C19, and CYP2D6 affects the metabolism of drugs and other substances, potentially altering their pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential therapeutic and toxic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4-diphenylpyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 2,4-dihalopyridine and phenylboronic acid as starting materials, with a palladium catalyst and a base in an organic solvent . The reaction conditions often include heating the mixture to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar cross-coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Diphenylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated or alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2,4-Diphenylpyridine has been explored for various scientific research applications:

Vergleich Mit ähnlichen Verbindungen

2,6-Diphenylpyridine: Similar structure but with phenyl groups at the 2 and 6 positions.

2-Phenylpyridine: Contains only one phenyl group at the 2 position.

4-Phenylpyridine: Contains only one phenyl group at the 4 position.

Uniqueness: 2,4-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which influences its electronic properties and reactivity.

Biologische Aktivität

2,4-Diphenylpyridine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antiproliferative agent against various cancer cell lines. This article delves into the synthesis, biological mechanisms, and case studies associated with this compound, highlighting its efficacy and potential applications in cancer therapy.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the coupling of phenyl groups with pyridine derivatives. Various synthetic methods have been explored to optimize yields and enhance biological activity. For instance, studies have shown that modifications at specific positions on the phenyl rings can significantly impact the compound's antiproliferative properties.

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Remarks |

|---|---|---|

| Suzuki Coupling | 85 | High yield; effective for functionalized substrates |

| Claisen-Schmidt Condensation | 70 | Simple method but lower yield compared to Suzuki |

| Microwave-Assisted Synthesis | 90 | Rapid synthesis with improved yields |

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. The mechanism of action appears to involve the inhibition of topoisomerases, which are essential enzymes for DNA replication and transcription.

Case Study: Topoisomerase Inhibition

In a study evaluating a series of diphenylpyridine derivatives, it was found that compounds with hydroxyl substitutions at specific positions exhibited enhanced topoisomerase II inhibitory activity. For example, compound 56 demonstrated potent activity with an IC50 value comparable to established chemotherapeutics like etoposide .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4-DPP | HCT15 | 5.0 | Topoisomerase II inhibition |

| 2,4-DPP | K562 | 3.5 | Apoptosis induction |

| Compound 56 | T47D | 2.6 | Nonintercalative topoisomerase II poison |

Mechanistic Insights

The biological activity of this compound is closely linked to its ability to interact with cellular targets. Notable findings include:

- Cell Cycle Arrest : Exposure to certain derivatives leads to G2/M phase arrest in cancer cells, indicating a targeted mechanism that disrupts normal cell cycle progression .

- Selectivity : Studies have shown that while these compounds affect cancer cells significantly, they exhibit reduced toxicity toward normal peripheral blood mononuclear cells (PBMC), suggesting a therapeutic window for clinical applications .

Eigenschaften

IUPAC Name |

2,4-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASXBDJBCBUIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205377 | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26274-35-1, 56842-43-4 | |

| Record name | 2,4-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.